1-(2-Bromophenyl)-2-(methylsulfanyl)ethan-1-one
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Overview
Description
1-(2-Bromophenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound that features a bromine atom attached to a phenyl ring and a methylsulfanyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-2-(methylsulfanyl)ethan-1-one typically involves the reaction of 2-bromobenzaldehyde with methylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. The reaction conditions often include a solvent like ethanol and a temperature range of 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)-2-(methylsulfanyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as sodium azide or potassium thiocyanate can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl ethanones.
Scientific Research Applications
1-(2-Bromophenyl)-2-(methylsulfanyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-2-(methylsulfanyl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the methylsulfanyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-2-(methylsulfanyl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(2-Fluorophenyl)-2-(methylsulfanyl)ethan-1-one: Contains a fluorine atom instead of bromine.
1-(2-Iodophenyl)-2-(methylsulfanyl)ethan-1-one: Features an iodine atom in place of bromine.
Uniqueness
1-(2-Bromophenyl)-2-(methylsulfanyl)ethan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications that other halogenated compounds may not fulfill.
Properties
Molecular Formula |
C9H9BrOS |
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Molecular Weight |
245.14 g/mol |
IUPAC Name |
1-(2-bromophenyl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C9H9BrOS/c1-12-6-9(11)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 |
InChI Key |
VNYIDIADJRGNLW-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
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